4-((1-Carboxypentyl)oxy)-2-hydroxy-5-((2-(trifluoromethoxy)phenyl)ethynyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-Carboxypentyl)oxy)-2-hydroxy-5-((2-(trifluoromethoxy)phenyl)ethynyl)benzoic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a carboxypentyl group, a hydroxy group, and a trifluoromethoxyphenyl ethynyl group attached to a benzoic acid core. These functional groups contribute to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Carboxypentyl)oxy)-2-hydroxy-5-((2-(trifluoromethoxy)phenyl)ethynyl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoic Acid Core: The initial step involves the preparation of the benzoic acid derivative with the desired substituents. This can be achieved through electrophilic aromatic substitution reactions.
Introduction of the Carboxypentyl Group: The carboxypentyl group can be introduced via esterification or amidation reactions, followed by hydrolysis to yield the carboxylic acid.
Attachment of the Trifluoromethoxyphenyl Ethynyl Group: This step often involves a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-((1-Carboxypentyl)oxy)-2-hydroxy-5-((2-(trifluoromethoxy)phenyl)ethynyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
4-((1-Carboxypentyl)oxy)-2-hydroxy-5-((2-(trifluoromethoxy)phenyl)ethynyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of 4-((1-Carboxypentyl)oxy)-2-hydroxy-5-((2-(trifluoromethoxy)phenyl)ethynyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of these targets. The trifluoromethoxyphenyl group, in particular, can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Lacks the carboxypentyl and trifluoromethoxyphenyl groups, resulting in different reactivity and applications.
2-Hydroxy-5-ethynylbenzoic acid:
Uniqueness
4-((1-Carboxypentyl)oxy)-2-hydroxy-5-((2-(trifluoromethoxy)phenyl)ethynyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
4-(1-carboxypentoxy)-2-hydroxy-5-[2-[2-(trifluoromethoxy)phenyl]ethynyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3O7/c1-2-3-7-18(21(29)30)31-19-12-16(26)15(20(27)28)11-14(19)10-9-13-6-4-5-8-17(13)32-22(23,24)25/h4-6,8,11-12,18,26H,2-3,7H2,1H3,(H,27,28)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPHMRPDLSINHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)OC1=CC(=C(C=C1C#CC2=CC=CC=C2OC(F)(F)F)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.